N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide
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Overview
Description
N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide is a complex organic compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound is characterized by a bicyclic structure that includes nitrogen atoms, making it a valuable reagent and catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide involves continuous flow processes that allow for precise control of reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide exerts its effects involves its ability to act as a nucleophile and a base. It interacts with electrophilic centers in various substrates, facilitating a range of chemical transformations. The compound’s bicyclic structure allows for effective stabilization of transition states, enhancing its catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with similar nucleophilic properties.
Uniqueness
N’-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide is unique due to the presence of the hydroxy and carboximidamide functional groups, which enhance its reactivity and versatility compared to other similar compounds. These functional groups allow for a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H14N4O |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide |
InChI |
InChI=1S/C7H14N4O/c8-7(9-12)6-5-10-1-3-11(6)4-2-10/h6,12H,1-5H2,(H2,8,9) |
InChI Key |
RWKYIZRSWBQQLQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN2CCN1CC2/C(=N/O)/N |
Canonical SMILES |
C1CN2CCN1CC2C(=NO)N |
Origin of Product |
United States |
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